2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19F2N5O2S2 and its molecular weight is 475.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Properties : A study on the synthesis of novel 1,3,4-thiadiazole amide compounds, which are structurally similar to the compound , showed that these compounds have potential antibacterial and antifungal activities. The synthesis utilized aminothiourea and carbon disulfide as starting materials, and the biological activity was evaluated against various microbial strains (Xia, 2015).
Synthesis of Piperazine Derivatives : In another study, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and evaluated for their antibacterial activities. These compounds showed promising antibacterial properties at specific concentrations (Wu Qi, 2014).
Antileishmanial and Antitumor Evaluation
Antileishmanial Activity : Research on 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents indicated significant antileishmanial activity. This study is relevant due to the structural similarity of the compounds with the compound , especially in terms of the piperazinyl component (Tahghighi et al., 2011).
Antitumor Properties : Another study on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, including compounds with structural similarities, demonstrated potential antitumor activities. This suggests possible applications in cancer research and treatment (Hamama et al., 2013).
Additional Biological Activities
Antibacterial and Antiviral Activities : The synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed good antibacterial and antiviral activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Tang et al., 2019).
Anticonvulsant Activity : A study on the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives demonstrated significant anticonvulsant activity in animal models. This indicates the potential of similar compounds in neurological disorder treatments (Harish et al., 2014).
Properties
IUPAC Name |
2-[[5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2S2/c22-15-7-4-8-16(23)18(15)19(30)27-9-11-28(12-10-27)20-25-26-21(32-20)31-13-17(29)24-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDAYQRIXCIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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